Pheophorbide a

Vue d'ensemble

Description

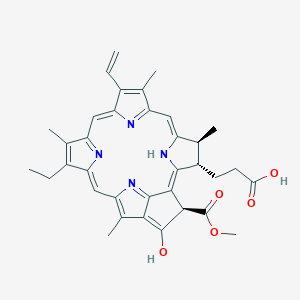

La phéophorbide A est un dérivé de la chlorophylle qui résulte de la dégradation de la chlorophylle. Il s'agit d'un produit de la phéophytine où l'atome de magnésium central a été éliminé et la queue de phytol a été hydrolysée . Ce composé est connu pour son utilisation comme photosensibilisateur en photothérapie dynamique, un traitement qui utilise la lumière pour activer un agent photosensibilisant afin de produire des espèces réactives de l'oxygène qui peuvent tuer les cellules cancéreuses .

Méthodes De Préparation

La phéophorbide A peut être préparée par diverses méthodes, notamment l'extraction de sources naturelles et les voies synthétiques. Une méthode courante implique l'extraction de la spiruline, où la poudre de spiruline prétraitée est utilisée, et la chlorophyllase est employée pour traiter la solution . Une autre méthode consiste à préparer des nanoparticules composées de phéophorbide A et de paclitaxel, qui sont produites en un seul pot .

Analyse Des Réactions Chimiques

La phéophorbide A subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est stable dans des conditions où d'autres porphyrines subissent des réactions d'allomérisation . Les réactifs et les conditions courants utilisés dans ces réactions comprennent le NADPH, l'oxygène et diverses enzymes telles que la phéophorbide A oxygénase . Les principaux produits formés à partir de ces réactions comprennent la biladiène et d'autres catabolites de la chlorophylle .

Applications de recherche scientifique

La phéophorbide A a un large éventail d'applications de recherche scientifique. Elle est principalement utilisée comme photosensibilisateur en photothérapie dynamique pour le traitement du cancer . Elle a montré des effets anti-prolifératifs significatifs dans plusieurs lignées de cellules cancéreuses humaines, y compris celles provenant des cancers du foie, du sein et du côlon . De plus, elle a des applications dans l'étude de la dégradation de la chlorophylle et la régulation des réponses au stress chez les plantes . La phéophorbide A présente également une activité antivirale contre le SRAS-CoV-2 et d'autres virus ARN enveloppés .

Mécanisme d'action

Le mécanisme d'action de la phéophorbide A implique son rôle de photosensibilisateur. Lorsqu'elle est exposée à la lumière, elle génère des espèces réactives de l'oxygène qui peuvent tuer directement les cellules tumorales, endommager la vasculature associée à la tumeur et activer une réponse immunitaire contre les cellules tumorales . Elle inhibe également l'adipogenèse en régulant les facteurs de transcription adipogéniques et l'AMPK dans les adipocytes .

Applications De Recherche Scientifique

Diabetes Management

Pheophorbide A has been investigated for its potential to regulate glucose levels and enhance insulin secretion. Recent studies have demonstrated that it may modulate glucose transporter proteins (GLUTs), particularly GLUT1 and GLUT4, which are crucial for glucose uptake in cells.

Key Findings:

- Mechanism of Action: this compound enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β cells. It has shown better binding affinity to GLUT4 and GLUT1 compared to metformin, a standard diabetes medication .

- In Vitro Studies: Experiments using pancreatic β cell lines indicated that this compound increases GLUT1 density and improves glucose uptake, suggesting its potential as a therapeutic agent for managing diabetes .

Anti-Inflammatory Properties

This compound has been recognized for its anti-inflammatory effects. It interacts with key inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Mechanisms:

- Nitric Oxide Production: this compound inhibits excessive nitric oxide production, which can lead to tissue damage and inflammation.

- Nuclear Factor Kappa B (NF-κB) Regulation: By modulating NF-κB activation, this compound can help control the inflammatory response .

Photodynamic Therapy for Cancer Treatment

This compound is being explored as a photosensitizer in photodynamic therapy (PDT), which involves using light to activate compounds that induce cell death in cancerous tissues.

Applications:

- Anticancer Activity: Studies have shown that this compound can induce significant anti-proliferative effects in various human cancer cell lines. It is particularly effective when combined with other chemotherapeutic agents or used alone under light activation .

- Zinc-Substituted Variants: Zinc-substituted this compound has been identified as a potent photosensitizer that enhances endothelial cell death through apoptosis, making it a promising candidate for vascular-targeted PDT against tumors .

Mécanisme D'action

The mechanism of action of pheophorbide A involves its role as a photosensitizer. When exposed to light, it generates reactive oxygen species that can directly kill tumor cells, damage tumor-associated vasculature, and activate an immune response against tumor cells . It also inhibits adipogenesis by regulating adipogenic transcription factors and AMPK in adipocytes .

Comparaison Avec Des Composés Similaires

La phéophorbide A est similaire à d'autres dérivés de la chlorophylle tels que la 10-hydroxy-phéophorbide A et la méthyl phéophorbide A . Elle est unique en raison de ses fortes propriétés photosensibilisantes et de sa capacité à surmonter la multirésistance aux médicaments en chimiothérapie . D'autres composés similaires comprennent la protoporphyrine IX, qui partage des similitudes structurelles mais diffère dans ses applications et son efficacité spécifiques .

Activité Biologique

Pheophorbide a (PPB a) is a chlorophyll breakdown product that has garnered significant attention for its diverse biological activities, particularly in the fields of cancer treatment, diabetes management, and antioxidant properties. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Anticancer Activity

This compound is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT). Research indicates that PPB a can induce significant anti-proliferative effects in various human cancer cell lines, including oral squamous cell carcinoma and breast cancer cells.

Key Findings:

- Mechanism of Action : PPB a exerts its anticancer effects through the generation of reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells. Studies have shown that PPB a/PDT inhibits cell proliferation in a dose-dependent manner, with effective concentrations reaching up to 2 μM .

- Overcoming Drug Resistance : this compound has demonstrated potential in overcoming multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics when used in combination therapies .

Case Study:

Ahn et al. (2013) conducted an in vitro study on human oral squamous cell lines, revealing that PPB a/PDT significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways. In subsequent studies, the therapeutic effects were validated in an in vivo murine model .

2. Antidiabetic Properties

Recent investigations have highlighted the potential of this compound in managing diabetes, particularly through enhancing insulin secretion and lowering blood glucose levels.

- GLUT Modulation : this compound is believed to modulate glucose transporter proteins (GLUTs), which are crucial for glucose uptake in pancreatic β-cells. Studies using in-silico methods have assessed its binding potential and pharmacokinetics related to GLUT modulation .

- Experimental Evidence : A glucose oxidase-peroxide assay demonstrated that treatment with this compound resulted in improved glucose uptake in cultured cells, indicating its role in enhancing insulin sensitivity .

3. Antioxidant and Anti-inflammatory Activities

This compound exhibits notable antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress.

Research Insights:

- Oxidative Stress Reduction : As an antioxidant, this compound may protect against cellular damage caused by oxidative stress, which is implicated in various chronic diseases including cancer and diabetes .

- Inflammation Modulation : Studies suggest that PPB a may also possess anti-inflammatory properties, contributing to its overall therapeutic potential .

4. Comparative Data Table

The following table summarizes key biological activities of this compound:

Propriétés

IUPAC Name |

3-[(3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,38,42H,1,9-11H2,2-7H3,(H,40,41)/t17-,21-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEBXTALJSALNU-LDCXZXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884550 | |

| Record name | Pheophorbide a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15664-29-6 | |

| Record name | Pheophorbide a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015664296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pheophorbide a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3S-(3α,4β,21β)]-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHEOPHORBIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA2WNI2HO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pheophorbide a acts as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species (ROS) that induce cellular damage, primarily targeting mitochondria and leading to apoptosis. [] This mechanism has been observed in various cancer cell lines, including human epidermoid carcinoma cells (A431) [] and prostate cancer cells (C4-2 and DU-145) [].

A: Research suggests this compound might improve glucose homeostasis by modulating glucose transporters (GLUTs), particularly GLUT1, crucial for glucose uptake in pancreatic β-cells. Molecular docking studies revealed a strong binding affinity of this compound with GLUT1, further supported by enhanced GLUT1 density and altered trafficking observed in pancreatic β-cell line (INS-1) experiments. [] This interaction might enhance glucose stimulated insulin secretion (GSIS), potentially benefiting diabetes management.

A: Yes, this compound is known to induce photosensitivity. Upon ingestion and subsequent exposure to sunlight, it can cause cutaneous photosensitivity in both humans and animals. [, ]

A: The molecular formula of this compound is C35H36N4O5 and its molecular weight is 592.67 g/mol. [, ]

A: this compound exhibits characteristic absorption and emission spectra. Its absorption maxima are typically observed around 408-409 nm (Soret band) and 669 nm (Q band). The fluorescence emission maximum is usually around 669 nm. [, , , ] These spectral properties are crucial for its application as a photosensitizer in PDT.

A: this compound exhibits varying solubility and adsorption characteristics depending on the solvent. It tends to adsorb onto glass surfaces from ether and chloroform solutions, but not from acetone or dioxane. [] Acetone is generally recommended as the solvent for quantitative analysis. Its solubility also influences its bioavailability and formulation strategies. [, ]

A: Yes, researchers are exploring various drug delivery systems to improve the targeting and stability of this compound for PDT. One approach involves conjugating it with biocompatible nanoparticles, such as gold nanorods (Au-NRs). Studies have shown that modified Au-NRs can modulate the fluorescence and singlet oxygen generation of this compound, enhancing its efficacy against bacteria like Staphylococcus aureus. []

A: While not an enzyme itself, this compound serves as a substrate for enzymes involved in chlorophyll degradation. One such enzyme is pheophorbidase (Phedase), which catalyzes the conversion of this compound to a precursor of pyrothis compound via demethylation. [] Another enzyme, pheophorbide demethoxycarbonylase (PDC), directly converts this compound to pyrothis compound through demethoxycarbonylation. []

A: Molecular modeling studies have provided valuable insights into the binding interactions of this compound and its derivatives with different molecules. For instance, modeling studies revealed that diboronated derivatives of methylthis compound are sterically hindered from binding to albumin due to the presence of boron polyhedra, suggesting LDL as a preferred carrier for these derivatives. []

A: Yes, ab initio quantum mechanical calculations have been conducted to characterize the ground state electronic structure of ethyl this compound. [] These studies have provided insights into the molecular orbital energies and ordering, ionization potentials, and the nature of bonding within the molecule.

A: Yes, the tetrapyrrolic macrocycle structure and the presence of specific functional groups are crucial for the photosensitizing activity of this compound. [] Modifications to these key structural elements can affect its ability to absorb light energy and generate ROS, ultimately influencing its PDT efficacy.

A: Formulating this compound presents challenges due to its inherent photosensitivity and variable solubility. [] Exposure to light can degrade the compound, reducing its efficacy. Furthermore, its limited solubility in aqueous solutions can hinder its bioavailability and administration.

A: Researchers are developing novel formulation strategies to overcome these challenges. Examples include encapsulating this compound within liposomes [] or conjugating it with biocompatible polymers. [] These approaches aim to protect the compound from degradation, enhance its solubility, and improve its delivery to target tissues.

A: While this compound holds promise for various applications, its use raises potential SHE concerns. Its photosensitizing properties, while beneficial for PDT, necessitate careful handling and disposal to minimize risks to laboratory personnel and the environment. [, ] Moreover, its presence in food and supplements warrants monitoring to prevent potential photosensitivity reactions in consumers. [, ] Further research and the establishment of clear guidelines are crucial to ensure its safe and responsible use.

A: Yes, preclinical studies have demonstrated the potential of this compound in various applications. For instance, in vitro studies have shown its efficacy against human bladder carcinoma cells [], while in vivo research has demonstrated its larvicidal activity against Fasciola gigantica larvae. [] These findings support further investigation of this compound as a potential therapeutic agent.

A: this compound has shown promising antibacterial activity in preclinical studies. Notably, a study demonstrated its effectiveness in reducing Staphylococcus aureus growth when used in PDT in conjunction with gold nanoparticles. [] These results suggest its potential as an alternative approach to combat bacterial infections.

A: Yes, studies have indicated that the overexpression of certain efflux transporters, like ABCG2, can lead to decreased intracellular accumulation of this compound and related photosensitizers, contributing to cellular resistance to PDT. [] This highlights the need to investigate strategies to overcome resistance mechanisms and improve the long-term effectiveness of PDT.

A: One major safety concern with this compound is its potential to induce photosensitivity reactions upon exposure to light. [, ] This adverse effect can manifest as skin redness, inflammation, and even severe burns. Therefore, minimizing light exposure after ingesting this compound-containing substances is crucial. Further research is necessary to comprehensively assess its toxicological profile and determine safe exposure limits for various applications.

A: Several strategies are being explored to improve the targeted delivery of this compound. One promising approach involves conjugating the compound to molecules that specifically bind to receptors overexpressed on target cells. For instance, conjugating this compound to nandrolone, a steroid that binds to the androgen receptor, enhanced its uptake and phototoxic effect in prostate cancer cells expressing the androgen receptor. []

A: High-performance liquid chromatography (HPLC) is widely used to quantify this compound and its related compounds in various matrices, including biological samples and food products. [, , ] Coupling HPLC with mass spectrometry (MS) enables precise identification and characterization of these compounds. Other techniques, like spectrophotometry and thin-layer chromatography (TLC), can also be employed for analysis, depending on the specific application and sensitivity requirements. [, ]

A: While naturally occurring, the increasing use of this compound in various applications warrants investigation into its potential environmental impact and degradation pathways. Understanding its fate in the environment and developing strategies to mitigate any adverse effects are essential for its sustainable use. []

A: Besides this compound, numerous other photosensitizers are under investigation for PDT applications. These include porphyrins, chlorins, and bacteriochlorins, each with unique photophysical and pharmacokinetic properties. [, , , ] The choice of photosensitizer often depends on factors like the target tissue, light source, and desired therapeutic outcome.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.